molecular formula C10H10N2O2S B13438701 4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol

4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol

Cat. No.: B13438701
M. Wt: 222.27 g/mol
InChI Key: VQFBPVIDBGXXFU-UHFFFAOYSA-N
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Description

4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol is a synthetic organic compound with the molecular formula C9H8N2O2S and a molecular weight of 208.24 g/mol . Its structure integrates a 1,3-benzenediol (resorcinol) moiety linked to a 2-(aminomethyl)-1,3-thiazole heterocycle, creating a multifunctional scaffold of significant interest in medicinal chemistry research . The compound's core structure suggests potential for diverse applications in drug discovery. The 1,3-thiazole ring is a recognized privileged structure in medicinal chemistry, known for contributing to pronounced pharmacological profiles across various target classes . Compounds featuring thiazole cores have been extensively explored as sources for anti-inflammatory, antitumor, antimicrobial, and antidiabetic agents . The presence of the aminomethyl group on the thiazole ring offers a versatile handle for further chemical modification, such as the formation of amide bonds or Schiff bases, facilitating the development of structure-activity relationships (SAR) . Meanwhile, the benzene-1,3-diol component provides a distinct electronic and hydrogen-bonding profile that can influence target binding and bioavailability. This combination of features makes this compound a valuable building block for researchers designing and synthesizing novel bioactive molecules. It is particularly useful for constructing compound libraries aimed at hit identification and lead optimization campaigns. Researchers can functionalize this core molecule to create derivatives for screening against a wide range of biological targets. Please Note: This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol

InChI

InChI=1S/C10H10N2O2S/c11-4-10-12-8(5-15-10)7-2-1-6(13)3-9(7)14/h1-3,5,13-14H,4,11H2

InChI Key

VQFBPVIDBGXXFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=CSC(=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol typically involves the formation of the thiazole ring followed by the introduction of the benzene ring with hydroxyl groups. One common method involves the reaction of 2-aminothiazole with a suitable benzene derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various halogenating agents, acids, or bases can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce different functional groups onto the thiazole or benzene rings.

Scientific Research Applications

4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, leading to modulation of biological processes. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions, enhancing the compound’s activity.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Substituents

Compound : 4-[5-(Naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol (NTBD)

  • Structure : Replaces the thiazole ring with a 1,3,4-thiadiazole ring substituted with a naphthalene group.
  • Properties: Exists in multiple tautomeric forms (cis-enol, trans-enol, anion, cation) due to the thiadiazole’s electron-deficient nature .
  • Applications : Studied for fluorescence behavior influenced by pH and solvent polarity .
  • Key Difference : The thiadiazole’s planar structure and electron-withdrawing nature enhance π-π stacking interactions, unlike the basic thiazole in the parent compound.

Dual XO/NLRP3 Inhibitor: CBED

Compound: 4-(2-(4-Chlorophenyl)-1-((4-chlorophenyl)amino)ethyl)benzene-1,3-diol (CBED)

  • Structure : Contains a chlorophenyl-substituted ethylamine side chain instead of thiazole.
  • Activity : Acts as a dual inhibitor of xanthine oxidase (XO) and NLRP3 inflammasome, reducing serum uric acid (UA) levels in vivo .
  • Key Difference : The absence of a heterocyclic ring limits its hydrogen-bonding versatility compared to the thiazole-containing analogue.

Azo Dye Derivatives

Compound : (E)-4-((2-Nitrophenyl)diazenyl)benzene-1,3-diol

  • Structure : Features an azo (-N=N-) group linking the benzene-1,3-diol to a nitrophenyl group.
  • Applications : Exhibits halochromism (pH-dependent color changes) and serves as a photosensitizer .
  • Key Difference: The azo group provides strong absorbance in visible light (400–600 nm), unlike the non-chromophoric thiazole in the parent compound.

Indazole-Based Estrogen Receptor Modulators

Compound : 4-[2-Ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol

  • Structure : Substituted with a trifluoromethyl-indazole ring.
  • Activity : Binds to estrogen receptors (ERα/β) with high affinity (IC₅₀ < 1 µM) due to hydrophobic interactions from the trifluoromethyl group .

Antioxidant Stilbene Derivative: Oxyresveratrol

Compound : 4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol

  • Structure : Contains a stilbene (ethylene-linked dihydroxyphenyl) backbone.
  • Applications : Potent antioxidant with applications in cancer prevention .
  • Key Difference : The conjugated double bond system enhances radical scavenging activity, a feature absent in the thiazole analogue.

Comparative Data Table

Compound Name Molecular Formula Substituent/Backbone Key Properties/Activities Reference
4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol C₉H₈N₂O₂S Thiazole + aminomethyl Melting point: 210°C; ≥95% purity
NTBD C₁₉H₁₄N₂O₂S 1,3,4-Thiadiazole + naphthalene pH-dependent fluorescence; tautomerism
CBED C₂₀H₁₆Cl₂N₂O₂ Chlorophenyl-ethylamine Dual XO/NLRP3 inhibition
(E)-4-((2-Nitrophenyl)diazenyl)benzene-1,3-diol C₁₂H₉N₃O₄ Azo + nitrophenyl Halochromism; λmax ~500 nm
4-[2-Ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol C₁₆H₁₃F₃N₂O₂ Trifluoromethyl-indazole ERα/β binding (IC₅₀ < 1 µM)
Oxyresveratrol C₁₄H₁₂O₄ Stilbene Antioxidant; radical scavenging

Biological Activity

4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol, also known by its CAS number 1534132-49-4, is a compound that has garnered attention for its potential biological activities. Its structure features a thiazole ring which is often associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C10H10N2O2S
  • Molecular Weight : 222.27 g/mol
  • SMILES Notation : NCc1nc(-c2ccc(O)cc2O)cs1

The biological activity of this compound can be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : Similar compounds containing thiazole rings have shown significant inhibition of acetylcholinesterase (AChE), an enzyme crucial in the breakdown of acetylcholine. This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Activity : Thiazole derivatives have been reported to possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related conditions .
  • Anticancer Properties : Research indicates that thiazole-based compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Acetylcholinesterase InhibitionCompounds exhibit IC50 values indicating strong inhibitory activity against AChE
Antioxidant ActivityScavenging free radicals and protecting against oxidative damage
Anticancer ActivityCytotoxic effects observed in multiple cancer cell lines

Case Studies and Research Findings

Several studies have investigated the biological activities of related thiazole compounds:

  • Acetylcholinesterase Inhibition Study :
    • A series of thiazole derivatives were synthesized and evaluated for their AChE inhibitory activity. One compound demonstrated an IC50 value as low as 2.7 µM, indicating potent inhibition that could be beneficial for Alzheimer's treatment .
  • Antioxidant Potential :
    • A study highlighted that certain thiazole derivatives exhibited significant antioxidant activity through DPPH and nitric oxide scavenging assays. This suggests their utility in preventing oxidative stress-related damage .
  • Cytotoxicity Against Cancer Cells :
    • Various thiazole derivatives were tested against human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). Results indicated that specific modifications to the thiazole structure enhanced cytotoxicity, emphasizing the importance of structure-activity relationships in drug design .

Q & A

Q. What spectroscopic methods are recommended for characterizing 4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol?

  • Methodological Answer : Employ a multi-spectroscopic approach:
  • IR spectroscopy to confirm functional groups (e.g., hydroxyl, amine, and thiazole vibrations).
  • NMR (¹H and ¹³C) to resolve the aromatic benzene-diol and thiazole protons, with DMSO-d₆ as a solvent to stabilize exchangeable protons .
  • UV-Vis spectroscopy to study electronic transitions, particularly π→π* and n→π* bands influenced by the conjugated thiazole and diol system.
  • Fluorescence spectroscopy to assess pH-dependent aggregation behavior, as seen in similar benzene-diol derivatives (e.g., emission quenching at acidic pH due to protonation-induced stacking) .

Q. What synthetic routes are reported for thiazole-containing benzene-diol derivatives?

  • Methodological Answer :
  • Condensation reactions : React aminomethyl-thiazole intermediates with substituted benzaldehyde derivatives under reflux with glacial acetic acid as a catalyst .
  • Cyclization strategies : Use thiourea or thioamide precursors in the presence of iodine or other oxidizing agents to form the thiazole ring .
  • Purification : Column chromatography with hexane/ethyl ether gradients (e.g., 3:1 to 7:3 ratios) to isolate products, validated by melting point and elemental analysis .

Advanced Research Questions

Q. How can the compound’s potential as a butyrylcholinesterase (BChE) inhibitor be evaluated?

  • Methodological Answer :
  • Virtual screening : Perform molecular docking using software like AutoDock Vina to predict binding affinities to BChE’s active site, comparing with known inhibitors like 4-(1-phenylethyl)benzene-1,3-diol .
  • In vitro assays : Measure IC₅₀ values via Ellman’s method, using donepezil as a positive control. Monitor enzyme kinetics (Km/Vmax) to distinguish competitive vs. non-competitive inhibition .
  • ADME profiling : Use computational tools (e.g., SwissADME) to predict bioavailability, blood-brain barrier penetration, and metabolic stability .

Q. What strategies optimize fluorescence properties for bioimaging applications?

  • Methodological Answer :
  • Solvent engineering : Test polar (e.g., water) vs. non-polar solvents to modulate aggregation-induced emission (AIE). Polar solvents may enhance fluorescence by disrupting π-π stacking .
  • pH-responsive design : Introduce electron-withdrawing/donating substituents on the thiazole ring to tune pKa values, enabling selective fluorescence activation in cellular compartments (e.g., lysosomes) .
  • Co-crystallization : Co-crystallize with metal ions (e.g., Zn²⁺) to stabilize specific tautomers or conformations with enhanced quantum yields .

Q. How can structure-activity relationships (SAR) guide analog design for receptor binding studies?

  • Methodological Answer :
  • Substituent variation : Systematically modify the aminomethyl group (e.g., alkylation, acylation) or benzene-diol substituents (e.g., halogenation) to assess steric/electronic effects on binding.
  • Docking simulations : Compare binding poses of analogs with estrogen receptor ligands (e.g., estradiol derivatives) to identify critical interactions (e.g., hydrogen bonds with Thr347, hydrophobic contacts with Leu387) .
  • Pharmacophore mapping : Overlay analogs with high-affinity ligands (e.g., 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol) to define essential features like hydrogen bond donors/acceptors .

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